molecular formula C10H9BrN2O2S B13220505 Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13220505
M. Wt: 301.16 g/mol
InChI Key: FUSBLXLILURZAW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4,6-dimethylpyridine-5-carboxylic acid with thioamide derivatives in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., THF).

Major Products

    Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to the disruption of enzymatic function. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but differ in the substitution pattern on the thiazole and pyridine rings.

    Thiazole Derivatives: Compounds with a thiazole ring but lacking the fused pyridine ring.

    Pyridine Derivatives: Compounds with a pyridine ring but lacking the fused thiazole ring.

Uniqueness

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of interest due to its unique thiazole and pyridine structures, which have been associated with various biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and kinase inhibitory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12BrN3O2S\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. While specific data on this compound is limited, related thiazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivityReference
Thiazole Derivative AEffective against MRSA
Thiazole Derivative BInhibitory against E. coli

These findings suggest that this compound may possess similar antimicrobial properties.

2. Anticancer Activity

Thiazole-containing compounds have shown promising anticancer effects in various cell lines. For example:

CompoundCell LineViability Reduction (%)Reference
Thiazole CCaco-239.8
Thiazole DA54944.3

Although specific studies on the anticancer effects of this compound are not available, its structural similarity to effective compounds suggests potential activity.

3. Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold has been explored for its kinase inhibitory properties. Compounds in this class have demonstrated inhibition against DYRK1A and GSK3α/β kinases:

CompoundKinase TargetIC50 (nM)Reference
Compound EDYRK1A40
Compound FGSK3α/β50

These results indicate that this compound could also exhibit kinase inhibitory activity.

Case Studies

Case studies involving thiazole derivatives provide insight into the biological relevance of similar compounds:

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of thiazole derivatives on Caco-2 and A549 cell lines. The results indicated that modifications to the thiazole ring significantly impacted activity levels (reduction in cell viability ranged from 27% to 56% depending on the derivative) .

Case Study 2: Antimicrobial Properties
Another study focused on a library of thiazole derivatives against drug-resistant strains of bacteria and fungi. Compounds demonstrated broad-spectrum activity with minimal resistance development . This suggests that this compound may contribute positively in similar contexts.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2S/c1-4-6(10(14)15-3)5(2)12-9-7(4)8(11)13-16-9/h1-3H3

InChI Key

FUSBLXLILURZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=C1C(=O)OC)C)SN=C2Br

Origin of Product

United States

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